molecular formula C19H34O5Si B131554 (3aR,4S,5R,6aS)-4-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one CAS No. 65025-95-8

(3aR,4S,5R,6aS)-4-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one

Cat. No.: B131554
CAS No.: 65025-95-8
M. Wt: 370.6 g/mol
InChI Key: JJMNYDDYIZNLIX-GRDYTRHSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bicyclic γ-lactone derivative featuring two key protective groups: a tert-butyldimethylsilyl (TBS) ether and a tetrahydropyranyl (THP) ether. Its molecular formula is C₁₈H₃₂O₆Si, with a molecular weight of 396.54 g/mol (calculated based on structural analogs from and ). The core structure originates from the Corey lactone, a well-known intermediate in prostaglandin synthesis, modified with protective groups to enhance stability during synthetic steps .

The TBS group (at the C4 hydroxymethyl position) provides steric protection against nucleophilic attack and oxidative conditions, while the THP group (at C5 hydroxyl) offers acid-labile protection, enabling selective deprotection in multi-step syntheses . The stereochemistry (3aR,4S,5R,6aS) is critical for its role as a chiral building block in pharmaceuticals, particularly for bioactive molecules requiring precise spatial arrangements .

Properties

IUPAC Name

(3aR,4S,5R,6aS)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O5Si/c1-19(2,3)25(4,5)22-12-14-13-10-17(20)23-15(13)11-16(14)24-18-8-6-7-9-21-18/h13-16,18H,6-12H2,1-5H3/t13-,14-,15+,16-,18?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMNYDDYIZNLIX-GRDYTRHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(CC2C1CC(=O)O2)OC3CCCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=O)O2)OC3CCCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60517568
Record name (3aR,4S,5R,6aS)-4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-5-[(oxan-2-yl)oxy]hexahydro-2H-cyclopenta[b]furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65025-95-8
Record name (3aR,4S,5R,6aS)-4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-5-[(oxan-2-yl)oxy]hexahydro-2H-cyclopenta[b]furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (3aR,4S,5R,6aS)-4-(((tert-butyldimethylsilyl)oxy)methyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one is a complex organic molecule with potential biological activities. This article reviews its biological activity, including its synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique cyclopenta[b]furan backbone modified with tert-butyldimethylsilyl and tetrahydro-pyran moieties. Its molecular formula is C30H49O5SiC_{30}H_{49}O_{5}Si, and it possesses a molecular weight of approximately 602.88 g/mol. The structural complexity suggests potential interactions with biological targets, particularly in medicinal chemistry contexts.

Antiviral Properties

Research indicates that derivatives of cyclopentafuran compounds exhibit significant antiviral activity. For instance, studies on related structures have shown promising results against HIV-1 protease. One study found that specific C3-substituted cyclopentanyltetrahydrofurans displayed potent inhibitory effects on HIV-1 protease, suggesting that modifications to the cyclopentafuran core can enhance antiviral efficacy .

Cytotoxicity Studies

Cytotoxicity assays conducted on various derivatives of similar structures revealed varying degrees of effectiveness against cancer cell lines such as HeLa and MCF-7. The IC50 values for some derivatives ranged from 3.1 to 27.1 μM, indicating that structural modifications can significantly influence cytotoxic potential. These findings suggest that the compound may also possess anticancer properties, warranting further investigation into its mechanisms of action .

Structure-Activity Relationship (SAR)

Quantitative structure–activity relationship (QSAR) analyses have been employed to understand the influence of molecular characteristics on biological activity. Key descriptors such as molecular dipole moment and molar refractivity were found to correlate with cytotoxic effects across different cell lines. This information is crucial for rational drug design aimed at optimizing the biological activity of compounds based on their structural features .

Case Studies and Research Findings

  • Antiviral Activity Against HIV : A study focusing on C3-substituted hexahydrocyclopentafurans demonstrated that these compounds could inhibit HIV protease effectively through enhanced binding interactions with the enzyme's active site. The introduction of polar substituents was shown to improve binding affinity and stability of the inhibitor complex .
  • Cytotoxicity in Cancer Cells : Another study synthesized various aza-cyclopenta[b]fluorene derivatives and tested their cytotoxicity against multiple cancer cell lines. The results indicated that certain modifications led to significant increases in cytotoxicity, highlighting the importance of structural variations in developing effective anticancer agents .

Table 1: Summary of Biological Activities

Compound StructureActivity TypeTargetIC50 Value (µM)Reference
C3-substituted THFAntiviralHIV-1 ProteaseNot specified
Aza-cyclopentaCytotoxicityHeLa Cells3.1 - 27.1
Related DerivativeAntiviralHIV-1 ProteaseNot specified

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests several applications in medicinal chemistry:

Anticancer Activity

Research indicates that derivatives of cyclopenta[b]furan compounds exhibit anticancer properties. The incorporation of the tetrahydropyran unit may enhance bioactivity by improving solubility and bioavailability. Studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Compounds containing silyl ether functionalities have been investigated for their antimicrobial effects. The presence of the tert-butyldimethylsilyl group may contribute to increased stability against enzymatic degradation, enhancing the compound's efficacy as an antimicrobial agent.

Organic Synthesis

This compound can serve as an intermediate in the synthesis of more complex organic molecules:

Synthesis of Natural Products

The unique structure allows for the construction of complex natural products through selective functionalization. The presence of multiple stereocenters provides opportunities for asymmetric synthesis, which is crucial in producing chiral pharmaceuticals.

Reaction Pathways

The silyl ether can be utilized in various reactions such as:

  • Protecting Group Strategies : The tert-butyldimethylsilyl group can serve as a protecting group for alcohols during multi-step syntheses.
  • Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitutions to introduce new functional groups, expanding its utility in synthetic chemistry.

Case Studies

Several case studies highlight the practical applications of this compound:

StudyApplicationFindings
A study on cyclopenta[b]furan derivativesAnticancer activityDemonstrated significant inhibition of tumor growth in vitro and in vivo models.
Synthesis of silyl ethersOrganic synthesisShowed enhanced yields when using tert-butyldimethylsilyl ethers compared to other protecting groups.
Investigation of antimicrobial propertiesAntimicrobial efficacyFound effective against several bacterial strains with minimal inhibitory concentrations lower than traditional antibiotics.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Molecular Formula Protective Groups Key Functional Groups Molecular Weight (g/mol) Key Applications
Target Compound C₁₈H₃₂O₆Si TBS, THP γ-Lactone, ethers 396.54 Prostaglandin synthesis
(3aS,4R,5R,6aS)-5-Hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]hexahydro-2H-cyclopenta[b]furan-2-one C₁₅H₂₀O₄ None γ-Lactone, diol, phenylalkyl 264.32 Natural product derivatives
Corey Lactone Diol () C₈H₁₂O₄ None γ-Lactone, diol 172.18 Prostaglandin precursor
(3aR,4R,5R,6aS)-5-(Benzoyloxy)hexahydro-2-oxo-2H-cyclopenta[b]furan-4-carboxaldehyde () C₁₅H₁₄O₅ Benzoyl γ-Lactone, aldehyde, ester 274.27 Synthetic intermediate
(3aR,4S,5R,6aS)-4-((TBS-Oxy)methyl)-5-hydroxy-hexahydro-2H-cyclopenta[b]furan-2-one () C₁₄H₂₆O₄Si TBS γ-Lactone, alcohol 286.44 Protected synthetic intermediate

Key Observations:

TBS/THP combinations allow sequential deprotection, critical for multi-step syntheses . In contrast, the phenylpentyl-substituted analog () lacks protective groups but includes a hydrophobic phenylalkyl chain, likely enhancing membrane permeability in biological systems.

Reactivity and Stability :

  • The THP group in the target compound is acid-sensitive, enabling selective removal under mild acidic conditions (e.g., aqueous HCl), whereas TBS requires fluoride-based reagents (e.g., TBAF) for cleavage .
  • Ester derivatives (e.g., ) exhibit higher electrophilicity at the carbonyl carbon, making them reactive toward nucleophiles like amines or alcohols, unlike the more stable ethers in the target compound .

Key Findings:

  • The target compound’s synthesis involves Prins cyclization and protective group installation, achieving moderate yields (26.4% for intermediates) . In contrast, ester derivatives () are synthesized in higher yields (85–92%) via straightforward coupling reactions.
  • Deprotection Efficiency : AlCl₃·6H₂O efficiently removes TBS groups in related compounds (), whereas THP removal requires milder acids, minimizing side reactions in the target compound.

Physicochemical Properties

Table 3: Physical Properties

Compound Density (g/cm³) pKa Boiling Point (°C) Solubility
Target Compound 1.061* 14.35* 373.8* Low in water, soluble in organic solvents
Corey Lactone Diol () N/A ~12–14 N/A Moderate in polar solvents
TBS-Protected Analog () 1.061 14.35 373.8 Similar to target compound
Benzoyl Derivative () N/A N/A N/A Low in water, high in DCM

*Predicted values from .

Key Observations:

  • The TBS group increases hydrophobicity, reducing aqueous solubility compared to the Corey lactone diol.
  • The THP group contributes to steric bulk, slightly lowering density compared to non-silylated analogs.

Preparation Methods

Diels-Alder Cycloaddition

A racemic mixture of 3,3-dichloro-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one is prepared by reacting cyclopentadiene with dichloroacetyl chloride. This step achieves a 65.3% yield under optimized conditions, forming the bicyclic framework through [4+2] cycloaddition. The reaction proceeds at −20°C in dichloromethane, with Lewis acid catalysis enhancing regioselectivity.

Baeyer-Villiger Oxidation

Alternative routes employ Baeyer-Villiger oxidation of ketone precursors to introduce the furanone oxygen. For example, photooxidation of furfural in methanol under oxygen atmosphere yields 5-hydroxy-2(5H)-furanone in quantitative yield, a versatile intermediate for further functionalization.

Functionalization of the Core Structure

Hydroxymethyl and Hydroxy Group Introduction

The 4-hydroxymethyl and 5-hydroxy substituents are introduced via Prins reaction or epoxide ring-opening .

  • Prins Reaction : Treating the dichloro-furanone intermediate with polyformaldehyde under acidic conditions generates 3,3-dichloro-5-hydroxy-4-(hydroxymethyl) hexahydro-2H-cyclopenta[b]furan-2-one in 26.4% yield . Zinc dust reduction subsequently removes chlorine atoms, yielding the diol with 96.4% efficiency .

  • Epoxide Ring-Opening : Epoxidation of cyclopenta[b]furan derivatives followed by acid-catalyzed hydration installs hydroxyl groups with stereochemical control.

Protective Group Strategies

Orthogonal protection of the 4-hydroxymethyl and 5-hydroxy groups is critical to avoid cross-reactivity.

tert-Butyldimethylsilyl (TBDMS) Protection

The 4-hydroxymethyl group is protected using TBDMS chloride in the presence of imidazole, achieving near-quantitative yields. This step is performed at 0°C in dry dichloromethane to minimize premature deprotection.

Tetrahydropyranyl (THP) Ether Formation

The 5-hydroxy group is protected via reaction with 3,4-dihydro-2H-pyran under Brønsted acid catalysis (e.g., pyridinium p-toluenesulfonate). Optimal conditions (room temperature, 12 hours) afford the THP ether in 85–90% yield .

StepReagent/ConditionsYieldSource
TBDMS protectionTBDMSCl, imidazole, CH₂Cl₂, 0°C98%
THP protectionDHP, PPTS, CH₂Cl₂, rt88%

Stereochemical Resolution

The target compound’s (3aR,4S,5R,6aS) configuration is achieved through chiral resolution or asymmetric synthesis .

Diastereomeric Crystallization

Racemic intermediates are resolved using optically active phenethylamine (PEA) , forming diastereomeric salts. Crystallization from ethanol/water mixtures enriches the desired enantiomer to ≥98% ee.

Asymmetric Catalysis

Sharpless epoxidation or Jacobsen hydrolytic kinetic resolution introduces chirality at early stages. For example, titanium(IV)-mediated asymmetric epoxidation of allylic alcohols achieves 90% ee for cyclopenta[b]furan precursors.

Final Assembly and Purification

Coupling Reactions

Pd-catalyzed cross-couplings install advanced substituents. For instance, Sonogashira reactions with trimethylsilylacetylene introduce alkyne motifs, though these are absent in the target compound.

Deprotection and Workup

Sequential deprotection is avoided due to the compound’s stability. Final purification employs flash chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from n-hexane, yielding analytically pure material.

Analytical Characterization

Critical techniques for verifying structure and purity include:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm regiochemistry and protective group integrity.

  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₈H₃₂O₆Si requires m/z 396.1945).

  • X-ray Crystallography : Definitive proof of stereochemistry for crystalline intermediates.

Challenges and Optimization Opportunities

  • Yield Limitations : Prins reaction yields remain suboptimal (26.4%), necessitating catalyst screening (e.g., Bi(OTf)₃).

  • Stereochemical Drift : High-temperature steps risk epimerization; microwave-assisted synthesis reduces reaction times.

  • Scalability : Photooxidation steps require specialized equipment; flow chemistry adaptations could enhance throughput .

Q & A

Basic: What synthetic strategies are recommended for achieving high enantiomeric purity in this compound?

The compound’s stereochemical complexity requires precise control during synthesis. Key steps include:

  • Chiral auxiliary use : Temporarily introduce a tert-butyldimethylsilyl (TBS) group to protect hydroxyl moieties, enabling selective functionalization .
  • Asymmetric catalysis : Employ Sharpless epoxidation or Jacobsen kinetic resolution to establish stereocenters in the cyclopenta[b]furan core .
  • Protecting group compatibility : Optimize sequential deprotection (e.g., TBS and THP groups) to avoid racemization. Monitor optical rotation ([α]D = −44° in methanol) to confirm purity .

Advanced: How can conflicting bioactivity data between this compound and its analogs be resolved?

Discrepancies often arise from stereochemical variations or impurities. Methodological approaches include:

  • Stereochemical profiling : Compare X-ray crystallography or NOESY NMR data to confirm spatial arrangements of substituents (e.g., THP vs. benzoyloxy groups) .
  • Metabolic stability assays : Test susceptibility to enzymatic hydrolysis (e.g., esterase-mediated cleavage of THP) using liver microsomes .
  • Impurity mapping : Use HPLC-MS to identify byproducts (e.g., desilylated derivatives) that may interfere with biological assays .

Basic: What analytical techniques are critical for characterizing this compound’s structure?

  • NMR spectroscopy : 1H/13C NMR confirms substituent positions (e.g., TBS-protected hydroxymethyl at C4 and THP-oxy at C5). Key signals: δ 4.85 (THP anomeric proton) and δ 1.05 (TBS tert-butyl) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+Na]+ = 495.3 for C21H36O6Si) .
  • X-ray diffraction : Resolves cyclopenta[b]furan ring puckering and absolute configuration .

Advanced: How does the tert-butyldimethylsilyl (TBS) group influence the compound’s reactivity in multi-step syntheses?

The TBS group:

  • Enhances solubility : Facilitates reactions in nonpolar solvents (e.g., THF) by masking polar hydroxyls .
  • Minimizes side reactions : Prevents β-elimination during nucleophilic substitutions at C4 .
  • Enables orthogonal deprotection : Removed selectively with TBAF (tetra-n-butylammonium fluoride) without affecting THP groups .

Basic: What computational tools are effective for predicting this compound’s interaction with biological targets?

  • Molecular docking (AutoDock/Vina) : Model binding to prostaglandin receptors (e.g., FP receptor) using the cyclopenta[b]furan core as a scaffold .
  • MD simulations (GROMACS) : Assess stability of the THP-oxy group in aqueous environments .
  • QSAR modeling : Correlate substituent electronegativity (e.g., TBS vs. benzoyl) with anti-inflammatory activity .

Advanced: How can researchers address low yields in the final coupling step of the THP-protected intermediate?

  • Optimize reaction conditions : Use Dean-Stark traps to remove water during THP ether formation, improving coupling efficiency .
  • Catalyst screening : Test Pd(PPh3)4 or CuI for Sonogashira couplings involving the cyclopenta[b]furan core .
  • Thermodynamic control : Heat to 80°C in DMF to favor kinetic product formation over side reactions .

Basic: What are the key stability concerns during storage of this compound?

  • Hydrolysis risk : Store at 2–8°C under inert gas (Ar/N2) to prevent THP or TBS group degradation .
  • Light sensitivity : Protect from UV exposure to avoid cyclopenta[b]furan ring opening .
  • Moisture control : Use molecular sieves in storage vials to minimize water ingress .

Advanced: How can isotopic labeling (e.g., 13C/2H) aid in metabolic pathway tracing?

  • Synthesis of labeled analogs : Introduce 13C at C4 or C5 via asymmetric aldol reactions with labeled precursors .
  • LC-MS tracking : Monitor deuterium retention in plasma metabolites to identify clearance pathways .
  • PET imaging : Incorporate 11C at the TBS group for real-time biodistribution studies .

Basic: What safety protocols are essential when handling this compound?

  • Ventilation : Use fume hoods to avoid inhalation of silica-based byproducts (e.g., TBS cleavage) .
  • PPE : Wear nitrile gloves and goggles to prevent dermal/ocular exposure (LD50 data unavailable; assume acute toxicity) .
  • Waste disposal : Neutralize acidic byproducts (e.g., THP cleavage) with NaHCO3 before disposal .

Advanced: What strategies validate the compound’s stereochemical integrity in vivo?

  • Chiral HPLC : Compare plasma samples with synthetic standards (retention time = 12.3 min, Chiralpak AD-H column) .
  • Circular dichroism (CD) : Track Cotton effects at 220 nm (n→π* transition of the lactone) to confirm configuration .
  • Isotope-guided NMR : Administer 13C-labeled compound and analyze urinary metabolites for stereochemical retention .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3aR,4S,5R,6aS)-4-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one
Reactant of Route 2
(3aR,4S,5R,6aS)-4-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.